4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine
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Overview
Description
4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. One common method includes the reaction of amidoximes with acid chlorides to form O-acyl amidoximes, which then undergo cyclization to form the oxadiazole ring . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
4-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its specific substitution pattern and the presence of both the oxadiazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
385388-85-2 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-(phenoxymethyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O2/c1-2-4-12(5-3-1)18-10-13-16-14(17-19-13)11-6-8-15-9-7-11/h1-9H,10H2 |
InChI Key |
JBEDQNGRKTVQGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3 |
solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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